4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
Description
4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Properties
Molecular Formula |
C12H15BrN6O2 |
|---|---|
Molecular Weight |
355.19 g/mol |
IUPAC Name |
4-[3-(4-bromopyrazol-1-yl)propanoylamino]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15BrN6O2/c1-2-19-11(12(14)21)9(6-16-19)17-10(20)3-4-18-7-8(13)5-15-18/h5-7H,2-4H2,1H3,(H2,14,21)(H,17,20) |
InChI Key |
FAPIIFXLMHVWAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)CCN2C=C(C=N2)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The amide and carboxamide groups can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- 4-bromopyrazole
Uniqueness
Compared to similar compounds, 4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
